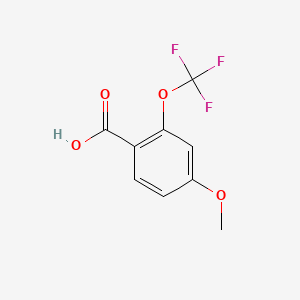4-Methoxy-2-(trifluoromethoxy)benzoic acid
CAS No.: 886502-37-0
Cat. No.: VC5202016
Molecular Formula: C9H7F3O4
Molecular Weight: 236.146
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886502-37-0 |
|---|---|
| Molecular Formula | C9H7F3O4 |
| Molecular Weight | 236.146 |
| IUPAC Name | 4-methoxy-2-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | PDDVYCWKVQXOTR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
4-Methoxy-2-(trifluoromethoxy)benzoic acid (CHFO) features a benzoic acid core substituted with methoxy (-OCH) and trifluoromethoxy (-OCF) groups at the 4- and 2-positions, respectively. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. Comparative analysis with structurally similar compounds, such as 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2), suggests a molecular weight of approximately 264.15 g/mol and a calculated logP value of 2.4–2.8, indicating moderate lipophilicity .
Synthetic Routes and Reaction Optimization
Functionalization Strategies
The synthesis of 4-methoxy-2-(trifluoromethoxy)benzoic acid likely involves sequential functionalization of the benzene ring. Key steps include:
-
Methoxy Group Introduction: Direct methylation of a hydroxyl group using methyl iodide (CHI) under alkaline conditions (e.g., NaH in DMF).
-
Trifluoromethoxy Installation: Nucleophilic substitution or copper-mediated coupling to attach the -OCF group. For example, reaction of a brominated intermediate with silver trifluoromethoxide (AgOCF) in acetonitrile at 60°C .
-
Carboxylic Acid Formation: Hydrolysis of a methyl or ethyl ester precursor using LiOH or NaOH in aqueous THF/MeOH .
Industrial-Scale Production
Industrial synthesis would optimize parameters such as temperature (0–80°C), solvent selection (aprotic solvents like THF), and catalyst loading (e.g., CuI for trifluoromethoxy coupling). A representative reaction is:
Yields for analogous reactions range from 11% to 65%, depending on purification methods .
Physicochemical Properties
Thermal Stability and Solubility
Based on data from 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2):
-
Melting Point: Estimated 120–140°C (decomposition observed near 200°C) .
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C) .
Acid Dissociation Constant (pKa)
The electron-withdrawing -OCF group lowers the pKa of the carboxylic acid moiety. For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7 , suggesting a similar range (2.5–3.0) for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (CDCl):
F NMR: Single peak near δ -58 ppm (CF group) .
Infrared Spectroscopy (IR)
Applications in Pharmaceutical Chemistry
Agrochemistry
Analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies suggest that the -OCF group disrupts plant amino acid biosynthesis .
Regulatory Status
HS Code and Trade Regulations
Classified under HS Code 2918.99.0090 ("Other carboxylic acids with additional oxygen function") . Tariff rates:
| Region | MFN Tariff | General Tariff |
|---|---|---|
| United States | 6.5% | 30.0% |
| European Union | 5.8% | 17.0% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume